molecular formula C18H15NO3 B8534862 3-(5-p-Tolyl-isoxazol-3-yl)-benzoic acid methyl ester

3-(5-p-Tolyl-isoxazol-3-yl)-benzoic acid methyl ester

Cat. No. B8534862
M. Wt: 293.3 g/mol
InChI Key: JMUAOSVLRSPSLF-UHFFFAOYSA-N
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Patent
US07432293B2

Procedure details

In a 25 ml round flask, 1.9 g (8.9 mmol) of 3-[chloro-(hydroxyimino)-methyl]-benzoic acid methyl ester and 1.03 g (8.9 mmol) of 1-ethynyl-4-methyl-benzene are dissolved in 12 ml of CHCl3 at 0° C. To this solution, 36 μl (0.4 mmol, 0.05 eq.) of pyridine and subsequently 1.24 ml (8.9 mmol) of triethyl amine are added and the mixture is stirred under warming to room temperature for 2 h. Then, the mixture is poured onto water, extracted twice with CH2Cl2, the organic layers are dried with brine and Na2SO4 and then concentrated. Chromatographic purification (250 g SiO2; gradient elution, eluent: hexane/ethyl acetate 95:5→9:1) yields the title compound as a white solid. Mass spectrum: m/z (M+H)+: 294.2
Name
3-[chloro-(hydroxyimino)-methyl]-benzoic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
36 μL
Type
reactant
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](Cl)=[N:11][OH:12])[CH:5]=1.[C:15]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)#[CH:16].N1C=CC=CC=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:16]=[C:15]([C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)[O:12][N:11]=2)[CH:5]=1

Inputs

Step One
Name
3-[chloro-(hydroxyimino)-methyl]-benzoic acid methyl ester
Quantity
1.9 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C(=NO)Cl)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
36 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers are dried with brine and Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (250 g SiO2; gradient elution, eluent: hexane/ethyl acetate 95:5→9:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C1=NOC(=C1)C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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